N-butyl-6-chloro-2-imino-2H-chromene-3-carboxamide
Description
N-butyl-6-chloro-2-imino-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a bicyclic chromene core substituted with a chlorine atom at position 6, an imino group (=NH) at position 2, and a butyl carboxamide group at position 2. Chromenes are known for their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-butyl-6-chloro-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-2-3-6-17-14(18)11-8-9-7-10(15)4-5-12(9)19-13(11)16/h4-5,7-8,16H,2-3,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGSDANLIJNZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-chloro-2-imino-2H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloro-2H-chromene-3-carboxylic acid with N-butylamine in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-chloro-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-butyl-6-chloro-2-imino-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-butyl-6-chloro-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with microbial cell membranes, leading to its antimicrobial activity .
Comparison with Similar Compounds
The biological and physicochemical properties of chromene derivatives are highly dependent on substituents. Below is a comparative analysis of N-butyl-6-chloro-2-imino-2H-chromene-3-carboxamide with structurally related compounds:
Table 1: Substituent Variations and Their Effects
Key Observations:
Halogen Substitution: Chlorine (6-Cl): Enhances binding affinity to biological targets due to electronegativity and steric effects . Nitro (6-NO₂): Introduces strong electron-withdrawing effects, which may alter redox properties and enzyme inhibition .
Imino vs. Oxo Groups: The imino group (=NH) at position 2 may facilitate hydrogen bonding with biological targets, whereas the oxo group (=O) in analogues like N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide reduces basicity, affecting pharmacokinetics .
Benzyl group: Introduces aromaticity, which may improve stacking interactions with aromatic residues in enzymes .
Solubility and Pharmacokinetics
Table 2: Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Key Factors Affecting Solubility | Reference |
|---|---|---|---|---|
| This compound | 3.8 | <0.1 (estimated) | High lipophilicity from butyl group | |
| 6-bromo-2-(3-cyanophenyl)imino-2H-chromene-3-carboxamide | 4.2 | 0.05 | Bromine and cyano groups reduce solubility | |
| N-acetyl-6-methoxy-2-imino-2H-chromene-3-carboxamide | 2.1 | 1.2 | Methoxy group enhances hydrophilicity |
Insights:
- The butyl group in the target compound likely reduces aqueous solubility compared to derivatives with polar substituents (e.g., methoxy or acetyl groups) .
- Cyanophenyl or bromine substituents further decrease solubility due to increased molecular weight and hydrophobicity .
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